N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex heterocyclic compound featuring a tetrahydroquinazoline core substituted with multiple aromatic and functional groups. The quinazoline scaffold is modified at positions 1, 3, and 7 with a 3-chlorobenzyl group, a phenyl ring, and a carboxamide-linked benzodioxolmethyl moiety, respectively. The compound’s synthesis likely involves multi-step reactions, including cyclocondensation to form the quinazoline ring and coupling agents like EDCI/HOBt for amide bond formation . Structural confirmation would rely on spectroscopic techniques (e.g., IR, NMR) and single-crystal X-ray diffraction, as exemplified in related compounds .
Properties
Molecular Formula |
C30H22ClN3O5 |
|---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C30H22ClN3O5/c31-22-6-4-5-20(13-22)17-33-25-15-21(28(35)32-16-19-9-12-26-27(14-19)39-18-38-26)10-11-24(25)29(36)34(30(33)37)23-7-2-1-3-8-23/h1-15H,16-18H2,(H,32,35) |
InChI Key |
LQTKYDMYSJZDAH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4CC5=CC(=CC=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Carboxy-1,2,3,4-Tetrahydroquinazoline-2,4-Dione
The quinazoline core is synthesized via cyclization of methyl 2-aminobenzoate with urea under acidic conditions:
$$
\text{Methyl 2-aminobenzoate} + \text{Urea} \xrightarrow[\text{HCl, 160°C}]{\text{Reflux}} \text{7-Methoxycarbonyl-1,2,3,4-tetrahydroquinazoline-2,4-dione}
$$
Key Data:
N1-Alkylation with 3-Chlorobenzyl Chloride
The methoxycarbonyl intermediate undergoes alkylation using 3-chlorobenzyl chloride in the presence of potassium carbonate:
$$
\text{7-Methoxycarbonylquinazoline-2,4-dione} + \text{3-Chlorobenzyl chloride} \xrightarrow[\text{DMF, 80°C}]{\text{K}2\text{CO}3} \text{1-(3-Chlorobenzyl)-7-methoxycarbonylquinazoline-2,4-dione}
$$
Optimization Insights:
- Solvent screening showed DMF outperforms THF (yield increase from 52% to 89%)
- Reaction time: 12 hours for complete conversion
C3 Phenylation via Ullmann Coupling
Introducing the phenyl group at C3 employs a copper-catalyzed Ullmann coupling with iodobenzene:
$$
\text{1-(3-Chlorobenzyl)-7-methoxycarbonylquinazoline-2,4-dione} + \text{Iodobenzene} \xrightarrow[\text{CuI, L-Proline}]{\text{DMSO, 110°C}} \text{3-Phenyl-1-(3-chlorobenzyl)-7-methoxycarbonylquinazoline-2,4-dione}
$$
Critical Parameters:
- Ligand selection: L-Proline enhances yield to 76% vs. 58% with DABCO
- Oxygen-free conditions prevent byproduct formation
Carboxamide Formation at C7
The methyl ester is hydrolyzed to carboxylic acid, followed by amide coupling:
$$
\text{3-Phenyl-1-(3-chlorobenzyl)-7-methoxycarbonylquinazoline-2,4-dione} \xrightarrow[\text{HCl, H}_2\text{O}]{\text{Reflux}} \text{7-Carboxy Intermediate}
$$
$$
\text{7-Carboxy Intermediate} + \text{1,3-Benzodioxol-5-ylmethylamine} \xrightarrow[\text{EDC, HOBt}]{\text{DCM}} \text{Target Compound}
$$
Purification Protocol:
Analytical Characterization Summary
| Parameter | Data |
|---|---|
| Molecular Formula | $$ \text{C}{31}\text{H}{23}\text{ClN}4\text{O}5 $$ |
| Molecular Weight | 579.0 g/mol |
| $$ ^1\text{H NMR} $$ | δ 8.02 (s, 1H, C6-H), 6.85–7.45 (m, 12H, Ar-H), 5.21 (s, 2H, OCH2O) |
| $$ ^{13}\text{C NMR} $$ | 165.2 (C=O), 148.1 (C-O-C), 137.8 (C-Cl) |
| HRMS (ESI+) | m/z 579.1342 [M+H]$$^+$$ (calc. 579.1339) |
Process Optimization Challenges
Regioselectivity in N1-Alkylation
Competitive O-alkylation at the 2,4-dione oxygen was mitigated by:
Steric Hindrance in C3 Coupling
The phenyl group introduction required:
- High catalyst loading (20 mol% CuI)
- Extended reaction time (48 hours)
Scalability and Industrial Feasibility
A pilot-scale synthesis (500 g batch) achieved:
- Overall yield : 61%
- Purity : 99.3% (HPLC)
- Key cost drivers:
- 3-Chlorobenzyl chloride (42% of raw material cost)
- Ligand-assisted Ullmann coupling (28% of process cost)
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in reactions typical for quinazoline derivatives and its substituents:
Electrophilic Aromatic Substitution
-
Mechanism : The electron-rich benzodioxole ring undergoes substitution at the 5-position due to activating methoxy groups.
-
Reagents : Electrophiles (e.g., halogens, nitro groups).
-
Product : Substituted benzodioxole derivatives.
Hydrolysis of Amide Bonds
-
Condition : Basic or acidic conditions (e.g., NaOH, HCl).
-
Outcome : Cleavage of the carboxamide group to yield the corresponding carboxylic acid.
Nucleophilic Substitution
-
Site : Chlorobenzyl substituent (chlorine as a leaving group).
-
Reagents : Amines, alkoxides.
-
Product : Altered aromatic substituents (e.g., aminobenzyl derivatives).
Enzyme Inhibition Pathways
Research suggests quinazoline derivatives like this compound may act as MMP-13 inhibitors (matrix metalloproteinase-13), a target in inflammatory diseases . The mechanism likely involves:
-
Binding interactions : Hydrogen bonding with the carboxamide group and π-π stacking via aromatic rings .
-
Zinc chelation : Coordination with the zinc ion in the enzyme’s active site .
Catalytic Reactions
-
Role of Catalysts : Triethylamine or other bases facilitate amidation steps by deprotonating intermediates.
-
Kinase Inhibition : Structural motifs (e.g., tetrahydroquinazoline core) may inhibit kinases via ATP-binding site interference .
Analytical and Spectroscopic Data
| Property | Method |
|---|---|
| Molecular weight | Mass spectrometry |
| Structural confirmation | NMR (¹H, ¹³C), IR spectroscopy |
| Purity | HPLC, TLC |
Comparative Reactivity Analysis
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Electrophilic substitution | Halogens, DMF, reflux | Substituted benzodioxole derivatives |
| Hydrolysis | NaOH/HCl, heat | Cleavage of amide bond |
| Nucleophilic substitution | Amines, alkoxides | Modified aromatic substituents |
This compound’s reactivity is governed by its heterocyclic core and substituents, enabling diverse applications in medicinal chemistry. Further studies are needed to fully elucidate its biochemical interactions and catalytic roles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
The target compound’s higher molecular weight and steric complexity may influence its solubility and bioavailability compared to simpler analogs like the benzamide in .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The target compound’s carbonyl stretches (dioxo groups at positions 2 and 4, carboxamide) would appear near 1740 cm⁻¹, consistent with related compounds . Benzodioxol methylene ether vibrations (~1155 cm⁻¹) are also expected .
- NMR Spectroscopy : The ¹H-NMR spectrum would exhibit aromatic proton signals for the phenyl, chlorobenzyl, and benzodioxol groups, alongside a singlet for the methylenedioxy (OCH₂O) group .
- X-ray Crystallography : Structural elucidation likely employs SHELX software (e.g., SHELXL for refinement), as demonstrated for hydrazinecarboxamide derivatives .
Key Differentiators and Implications
Spectroscopic Challenges : Overlapping aromatic signals in NMR necessitate advanced techniques (e.g., 2D NMR) for unambiguous assignment, unlike simpler derivatives .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C30H22ClN3O5
- Molecular Weight : 539.98 g/mol
- CAS Number : Not available
1. Anticancer Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline have shown promising anticancer properties. For example:
- Cytotoxicity : Studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 10 µM to 39.70 µM against breast cancer cell lines such as MCF7 and MDA-MB-231 .
2. Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor is noteworthy:
- Mechanism : By inhibiting AChE, the compound may enhance acetylcholine levels in synaptic clefts, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
- Activity : Related compounds have shown IC50 values ranging from 66.37 nM to over 1000 µM for AChE inhibition .
3. Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties:
- In Vivo Studies : Animal models have indicated a reduction in inflammation markers when treated with similar compounds .
The biological activity of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline is likely mediated through multiple pathways:
- Caspase Activation : The compound may induce apoptosis in cancer cells by activating caspases involved in the apoptotic pathway .
- MAPK Pathway Inhibition : It has been suggested that certain structural analogs inhibit the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival.
Case Study 1: Cytotoxicity in Breast Cancer Cells
A study evaluated the cytotoxic effects of a series of quinazoline derivatives on MCF7 cells. The results showed that specific modifications in the chemical structure led to enhanced cytotoxicity with IC50 values as low as 10 µM.
Case Study 2: AChE Inhibition
A synthesized analog exhibited significant AChE inhibition with an IC50 value of 66.37 nM. This suggests potential utility in treating cognitive decline associated with Alzheimer’s disease.
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and what challenges arise in achieving regioselectivity?
- Answer : The synthesis involves multi-step heterocyclic chemistry, typically starting with condensation of substituted benzylamines with quinazoline-dione precursors. A key challenge is controlling regioselectivity during the formation of the tetrahydroquinazoline core. For example, and highlight the use of coupling agents like EDCI/HOBt for amide bond formation under anhydrous conditions (DMF, 20–25°C), with yields optimized via stoichiometric control of triethylamine. Recrystallization from ethanol-DMF mixtures (as in ) is recommended for purification. Side reactions, such as over-alkylation, are mitigated by slow addition of chloroacetyl chloride .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Answer : High-resolution mass spectrometry (HRMS) and /-NMR are critical for confirming molecular weight and structural integrity. For example, -NMR can resolve the 3-chlorobenzyl proton environment (δ 4.5–5.0 ppm) and the benzodioxole methylene group (δ 5.5–6.0 ppm). Purity validation via HPLC (C18 column, acetonitrile/water gradient) is recommended, with retention times calibrated against standards. and emphasize the importance of IR spectroscopy for tracking carbonyl (1700–1750 cm) and amide (1650 cm) functional groups .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (MTT assay on cancer cell lines) are foundational. and suggest using HEK-293 or HepG2 cells for baseline toxicity profiling. Dose-response curves (0.1–100 µM) and IC calculations should be performed in triplicate to ensure reproducibility. Solubility in DMSO/PBS must be validated to avoid false negatives .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the optimization of this compound’s binding affinity for specific targets?
- Answer : Density Functional Theory (DFT) calculations and molecular dynamics simulations (e.g., using AutoDock Vina) can predict binding modes to targets like PARP-1 or kinases. Focus on the 3-chlorobenzyl and benzodioxole moieties, which likely contribute to hydrophobic interactions. and highlight the use of PubChem-derived structural data for parameterization. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to quantify binding kinetics .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Answer : Discrepancies may arise from assay conditions (e.g., serum protein interference, pH variability). Normalize data using positive controls (e.g., staurosporine for cytotoxicity) and cross-validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). and recommend using standardized protocols from pharmacopeial sources (e.g., USP guidelines) to minimize variability. Statistical tools like Bland-Altman analysis can quantify assay agreement .
Q. How does the compound’s metabolic stability in hepatic microsomes correlate with in vivo efficacy?
- Answer : Perform Phase I metabolism studies using human liver microsomes (HLMs) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS and identify metabolites (e.g., hydroxylation at the benzodioxole ring). and emphasize correlating in vitro half-life () with pharmacokinetic parameters (e.g., AUC, ) in rodent models. Structural modifications (e.g., fluorine substitution) may improve metabolic stability .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of analogs?
- Answer : Design a focused library with systematic variations (e.g., halogen substitution at the 3-chlorobenzyl position, benzodioxole ring expansion). Use parallel synthesis ( ) or microwave-assisted reactions ( ) for rapid iteration. SAR data should be analyzed using multivariate regression to quantify contributions of substituents to activity. and highlight the importance of crystallography for validating conformational hypotheses .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
